2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid

Catalog No.
S3376206
CAS No.
1182778-53-5
M.F
C13H16O3
M. Wt
220.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxy...

CAS Number

1182778-53-5

Product Name

2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid

IUPAC Name

2-(4-propan-2-yloxyphenyl)cyclopropane-1-carboxylic acid

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

InChI

InChI=1S/C13H16O3/c1-8(2)16-10-5-3-9(4-6-10)11-7-12(11)13(14)15/h3-6,8,11-12H,7H2,1-2H3,(H,14,15)

InChI Key

FGTVHQATJKATCU-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C2CC2C(=O)O

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2CC2C(=O)O

2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid is an organic compound characterized by its cyclopropane ring structure and a propan-2-yloxy group attached to a phenyl ring. This compound belongs to a class of cyclopropane carboxylic acids, which are known for their unique three-membered ring structure that imparts distinct chemical properties and biological activities. The molecular formula for this compound is C15H18O3C_{15}H_{18}O_3, and it features a carboxylic acid functional group that contributes to its reactivity and potential applications in medicinal chemistry.

, including:

  • Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives. These reactions typically target the alcohol or alkyl groups, converting them into carbonyls or carboxylic acids.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are often more lipophilic and may exhibit different biological activities.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, resulting in the formation of cyclopropane derivatives with altered properties.

Research indicates that 2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid exhibits significant biological activity. It has been studied for its potential as an orexin receptor antagonist, which could have implications in treating conditions such as insomnia and other sleep disorders . Additionally, compounds with similar structures have shown anti-inflammatory properties, making this compound a candidate for further pharmacological exploration.

Synthesis of 2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid can be achieved through several methods:

  • Starting from Phenolic Compounds: The synthesis may begin with a phenolic compound that is alkylated using propan-2-ol to introduce the propan-2-yloxy group. Subsequent cyclization reactions can form the cyclopropane structure.
  • Cyclopropanation Reactions: Another method involves the cyclopropanation of alkenes using diazomethane or similar reagents to create the cyclopropane core, followed by functionalization to introduce the carboxylic acid group.
  • Multi-step Synthesis: More complex synthetic routes may involve several steps of functionalization and protection/deprotection strategies to achieve the final product with high purity .

The potential applications of 2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid include:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting orexin receptors or other biological pathways.
  • Chemical Research: Utilized in studies exploring cyclopropane chemistry and its derivatives in organic synthesis.

Interaction studies involving 2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid focus on its binding affinity to various receptors, particularly orexin receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. In vitro assays are commonly employed to evaluate its efficacy and safety profile .

Several compounds share structural similarities with 2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid, each offering unique properties:

Compound NameStructureUnique Features
1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acidStructureContains a methoxy group instead of propan-2-yloxy; studied for anti-inflammatory properties.
2-[4-(Butoxy)phenyl]cyclopropane-1-carboxylic acidStructureFeatures a longer butoxy chain; may exhibit different pharmacokinetics.
3-(4-Fluorophenyl)cyclopropane-1-carboxylic acidStructureFluorine substitution enhances lipophilicity; investigated for neuroactive properties.

These comparisons highlight the unique characteristics of 2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid, particularly its specific functional groups that influence both chemical reactivity and biological activity.

XLogP3

2.4

Dates

Modify: 2024-04-14

Explore Compound Types